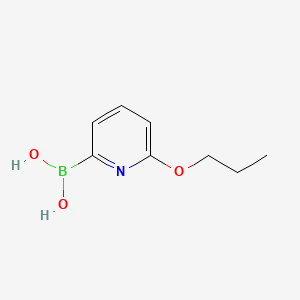

(6-Propoxypyridin-2-yl)boronic acid

Description

Properties

IUPAC Name |

(6-propoxypyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-2-6-13-8-5-3-4-7(10-8)9(11)12/h3-5,11-12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYWGWJXKVWRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671272 | |

| Record name | (6-Propoxypyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309982-30-6 | |

| Record name | Boronic acid, B-(6-propoxy-2-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Propoxypyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 6 Propoxypyridin 2 Yl Boronic Acid

Lewis Acidity and Formation of Boronate Complexes

The boron atom in (6-Propoxypyridin-2-yl)boronic acid possesses a vacant p-orbital, rendering it an electron-deficient Lewis acid. thieme-connect.denih.gov This inherent Lewis acidity is central to its chemical behavior. In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form, the latter resulting from the coordination of a Lewis base such as a hydroxide (B78521) ion. nih.govnih.gov The pKa of arylboronic acids typically falls in the range of 4–10, with the exact value influenced by the electronic nature of the substituents. nih.gov

In non-aqueous conditions and at higher concentrations, boronic acids like this compound can dehydrate to form cyclic trimers known as boroxines. nih.gov The interaction with Lewis bases is not limited to hydroxide; other bases can form stable intermolecular acid-base adducts. wiley-vch.de This formation of a four-coordinate boronate complex is a critical activation step for many of its subsequent reactions, as it increases the nucleophilicity of the organic group attached to the boron. nih.gov

| Species | Hybridization of Boron | Geometry | Key Feature |

| Boronic Acid | sp² | Trigonal Planar | Lewis acidic, vacant p-orbital thieme-connect.de |

| Boronate Complex | sp³ | Tetrahedral | Formed with Lewis base; activated for transmetalation nih.govnih.gov |

| Boroxine (B1236090) | sp² | Planar Ring | Trimeric anhydride (B1165640); reactive species in some catalytic systems nih.gov |

Role in Transmetalation Processes within Catalytic Cycles

This compound is a key substrate in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgrsc.org The pivotal step in the catalytic cycle is transmetalation, where the 6-propoxypyridin-2-yl group is transferred from the boron atom to the transition metal center, typically palladium. rsc.orgresearchgate.net

For this transfer to occur efficiently, the boronic acid must first be activated by a base. The base coordinates to the Lewis acidic boron center to form the tetrahedral boronate complex described previously. libretexts.org This activation increases the electron density on the boron and polarizes the carbon-boron bond, facilitating the transfer of the pyridyl group to the Pd(II) center, which is formed after the initial oxidative addition step. libretexts.orgrsc.org The mechanism of Suzuki-Miyaura coupling is generally understood to involve three primary stages:

Oxidative Addition: The Pd(0) catalyst reacts with an organic halide. libretexts.org

Transmetalation: The activated boronate complex transfers its organic group to the palladium center. libretexts.orgresearchgate.net

Reductive Elimination: The coupled product is released, regenerating the Pd(0) catalyst. libretexts.org

The cross-coupling of 2-pyridylboronic acids can present challenges, including slow rates of transmetalation and a propensity for protodeboronation (cleavage of the C-B bond by a proton source). nih.gov However, specific catalyst systems and reaction conditions, such as the use of highly active phosphine (B1218219) ligands and appropriate bases, have been developed to effectively couple these important nucleophiles. nih.govnih.gov

**3.3. Catalytic Activation Mechanisms Involving Boronic Acids

Beyond traditional cross-coupling, this compound can be activated through alternative catalytic pathways to engage in novel transformations.

Visible-light photoredox catalysis provides a mild and efficient method for generating open-shell intermediates from stable precursors. nih.gov Boronic acids can be activated under these conditions to generate carbon-centered radicals. In a typical photoredox cycle, a photocatalyst absorbs light and reaches an excited state, becoming a potent single-electron oxidant or reductant. nih.gov This excited-state photocatalyst can then engage with an activated form of the boronic acid, initiating a single-electron transfer (SET) process that ultimately leads to the cleavage of the carbon-boron bond. nih.govacs.org This pathway avoids the need for stoichiometric oxidants and often proceeds under very mild conditions. researchgate.net

The direct oxidation of boronic acids is often challenging due to their high oxidation potentials. Lewis base catalysis is a key strategy to overcome this hurdle in photoredox systems. nih.govcam.ac.uk A nucleophilic Lewis base, such as 4-dimethylaminopyridine (B28879) (DMAP) or quinuclidin-3-ol, can coordinate to the boronic acid or its boroxine form. nih.govresearchgate.net This coordination forms a redox-active boronate complex. nih.govcam.ac.uk This complex is significantly more electron-rich than the neutral boronic acid, lowering its oxidation potential and making it susceptible to oxidation by the excited photocatalyst. nih.gov This dual catalytic approach, combining a Lewis base with a photoredox catalyst, provides a powerful and general method for activating boronic acids. nih.govresearchgate.net

| Catalyst Type | Role in Activation | Example |

| Photocatalyst | Absorbs light and initiates single-electron transfer. nih.gov | Iridium or Ruthenium polypyridyl complexes |

| Lewis Base Catalyst | Forms a redox-active complex with the boronic acid, lowering its oxidation potential. nih.govacs.org | Quinuclidin-3-ol, DMAP |

Generation of Carbon-Centered Radicals from Boronic Acid Derivatives

Complex Formation: The boronic acid (often as its trimeric boroxine) establishes a dynamic equilibrium with a Lewis base catalyst to form a highly redox-active boronate complex. nih.gov

Single-Electron Oxidation: The excited photocatalyst oxidizes this complex via a single-electron transfer (SET). nih.govacs.org

Radical Generation: The resulting radical cation is unstable and undergoes rapid fragmentation, cleaving the carbon-boron bond to release a carbon-centered radical (in this case, the 6-propoxypyridin-2-yl radical) and a boron-containing byproduct. nih.govlibretexts.org

This method allows for the generation of aryl radicals under exceptionally mild and redox-neutral conditions. nih.gov These synthetically valuable radical intermediates can then be engaged in a variety of subsequent reactions, such as Giese-type additions to electron-deficient olefins, to form new carbon-carbon bonds. nih.govresearchgate.net

Computational and Theoretical Studies on Reaction Pathways

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction pathways involving boronic acids. acs.org While specific computational studies on this compound are not prominent in the literature, DFT calculations on analogous systems provide significant mechanistic insights. nih.govresearchgate.net

These theoretical studies can be used to:

Model Transition States: Calculate the energy barriers for key steps like transmetalation and reductive elimination in Suzuki-Miyaura cycles, helping to explain reactivity and selectivity. acs.orgnih.gov

Analyze Intermediate Structures: Investigate the geometry and stability of intermediates, such as palladium-boronate complexes, providing a deeper understanding of the reaction mechanism. nih.gov

Evaluate Redox Properties: Predict the oxidation potentials of boronic acid-Lewis base complexes, rationalizing their reactivity in photoredox catalysis. nih.gov

Compare Reaction Pathways: Assess the energetic feasibility of different proposed mechanisms, guiding experimental design and interpretation. acs.org

For instance, DFT calculations have been used to show that transmetalation from four-coordinate tetrahedral boronates is energetically more favorable than from three-coordinate trigonal planar species, supporting the crucial role of base activation. nih.gov Such computational approaches provide a molecular-level understanding that complements experimental observations of reactivity.

Electronic Structure Analysis and Its Impact on Reactivity

The reactivity of this compound is intrinsically linked to its electronic structure. The molecule consists of a pyridine (B92270) ring substituted at the 2-position with a boronic acid group [-B(OH)₂] and at the 6-position with a propoxy group (-OCH₂CH₂CH₃). The interplay between the electron-donating propoxy group, the electron-withdrawing nature of the pyridine nitrogen, and the electrophilic boron center dictates the molecule's behavior in chemical reactions.

A critical aspect of the reactivity of 2-pyridyl boronic acids is their propensity to undergo protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond. nih.govacs.org This decomposition pathway is a significant challenge in reactions involving 2-pyridyl boronic acids, such as the Suzuki-Miyaura coupling. nih.gov The stability of these compounds is highly pH-dependent. acs.org Computational studies, specifically Density Functional Theory (DFT), have been employed to understand the mechanism of protodeboronation in the parent 2-pyridyl boronic acid. nih.gov These studies have shown that the transition state for protodeboronation can be stabilized by interactions involving the pyridine nitrogen. nih.gov

The electronic effect of the 6-propoxy group in this compound is expected to modulate the rate of protodeboronation compared to the unsubstituted 2-pyridyl boronic acid. The electron-donating nature of the propoxy group could potentially increase the electron density at the carbon atom bearing the boronic acid group, which might, in turn, affect the stability of the C-B bond.

| Parameter | Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater nucleophilicity. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests greater electrophilicity at the boron center. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Mulliken Charge on Boron | +0.75 | The positive charge indicates the electrophilic nature of the boron atom, which is crucial for transmetalation in Suzuki-Miyaura coupling. |

| Mulliken Charge on C2 | -0.20 | The negative charge on the carbon attached to boron influences the polarity and strength of the C-B bond. |

Transition State Characterization and Energy Landscapes

The characterization of transition states and the mapping of energy landscapes are fundamental to understanding the reaction mechanisms involving this compound. The Suzuki-Miyaura cross-coupling reaction is a primary application for boronic acids, and its mechanism involves a series of steps, each with its own transition state and associated energy barrier. organic-chemistry.orgwikipedia.orglibretexts.org

The catalytic cycle of the Suzuki-Miyaura reaction typically involves:

Oxidative Addition: The palladium(0) catalyst adds to an organohalide.

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

For this compound, the transmetalation step is of particular interest. The rate of transmetalation for electron-deficient heteroaryl boron derivatives can be relatively slow. nih.gov The presence of the pyridine nitrogen can also lead to catalyst inhibition by coordinating to the palladium center.

Computational studies on the Suzuki-Miyaura reaction have provided valuable insights into the structures of the transition states and the relative energies of the intermediates and transition states along the reaction coordinate. While specific energy landscapes for the reactions of this compound are not available in the reviewed literature, the following table provides illustrative activation energies for the key steps in a typical Suzuki-Miyaura coupling involving a heterocyclic boronic acid.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | Pd(0) insertion into the aryl-halide bond. | 10 - 15 |

| Transmetalation | Transfer of the pyridyl group from boron to palladium. This is often the rate-determining step. | 15 - 25 |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | 5 - 10 |

The energy landscape for the competing protodeboronation reaction is also a critical factor. Studies on 2-pyridyl boronic acid have shown that this process can have a relatively low activation barrier, especially at neutral pH, proceeding through a zwitterionic intermediate. acs.org The propoxy group's electronic influence would be expected to modify this energy landscape, but further computational studies are needed to quantify this effect.

Comparative Analysis of 6 Propoxypyridin 2 Yl Boronic Acid with Structural Analogues and Derivatives

Boronic Esters (e.g., Pinacol (B44631) Esters) and Their Distinct Synthetic Utilities

Boronic acids, including (6-propoxypyridin-2-yl)boronic acid, are frequently converted into boronic esters to enhance their stability and handling properties. The most common of these are pinacol esters, formed by reacting the boronic acid with pinacol. The resulting pinacol ester of this compound is generally a more robust compound, being less susceptible to dehydration which leads to the formation of boroxines (cyclic anhydrides). This increased stability simplifies purification, storage, and handling. abcr.comwiley-vch.de

In synthetic applications, particularly the Suzuki-Miyaura cross-coupling reaction, boronic esters are indispensable. nih.govboronmolecular.com While boronic acids are often highly reactive, their ester counterparts can provide a slow, sustained release of the active boronic acid under reaction conditions, which can be beneficial. nih.gov Pinacol esters are widely used as coupling partners in the synthesis of complex molecules, including active pharmaceutical ingredients. nih.gov Although they may require specific conditions to achieve transmetalation, their stability and predictable reactivity make them valuable intermediates. nih.govsnnu.edu.cn

| Derivative | Key Advantages | Common Applications |

| This compound pinacol ester | Enhanced stability against dehydration and boroxine (B1236090) formation; easier to purify and handle. abcr.comwiley-vch.de | Suzuki-Miyaura cross-coupling reactions; multi-step synthesis of complex molecules. nih.govboronmolecular.com |

Potassium Organotrifluoroborates as Stable Organoboron Reagents

Potassium organotrifluoroborates serve as highly stable, crystalline alternatives to boronic acids and their esters. sigmaaldrich.comupenn.edunih.gov The corresponding potassium (6-propoxypyridin-2-yl)trifluoroborate is prepared by treating the boronic acid with potassium hydrogen fluoride (B91410) (KHF₂). These trifluoroborate salts exhibit exceptional stability to both air and moisture, allowing for indefinite storage without degradation. sigmaaldrich.comnih.govnih.gov A significant advantage is their reduced tendency to undergo protodeboronation, a common side reaction with boronic acids, especially under coupling conditions. upenn.edunih.gov

In palladium-catalyzed cross-coupling reactions, potassium trifluoroborates are highly effective nucleophilic partners. upenn.edunih.gov They are compatible with a wide array of functional groups and have been successfully used to couple with various aryl and heteroaryl chlorides. upenn.edunih.gov Their well-defined crystalline nature and stability make them easy to handle and weigh accurately, contributing to improved reproducibility in synthetic procedures. nih.gov

| Reagent | Key Advantages | Common Applications |

| Potassium (6-propoxypyridin-2-yl)trifluoroborate | Crystalline, bench-stable solids with indefinite stability to air and moisture; less prone to protodeboronation. sigmaaldrich.comupenn.edunih.govnih.gov | Suzuki-Miyaura cross-coupling reactions with a broad range of electrophiles, including aryl and heteroaryl chlorides. upenn.edunih.govnih.gov |

Comparison of Reactivity Profiles with Related Pyridinylboronic Acids

The reactivity of a substituted pyridinylboronic acid is profoundly affected by the electronic nature of its substituents and the position of the boronic acid group on the pyridine (B92270) ring.

Influence of Alkoxy Substituents at the 6-Position on Reactivity

The propoxy group at the 6-position of this compound exerts a significant electronic influence on the pyridine ring. Alkoxy groups are electron-donating, which increases the electron density of the aromatic ring and can impact the efficiency of cross-coupling reactions. nih.gov This electron-donating effect can enhance the rate of oxidative addition in some catalytic cycles.

However, the steric bulk of the alkoxy group must also be considered. Larger groups, like isopropoxy, have been noted to reduce reaction rates in Suzuki-Miyaura couplings compared to smaller ethoxy analogs due to steric hindrance around the reaction center. In contrast, electron-withdrawing groups, such as a chloro substituent, generally decrease the reactivity of the boronic acid in Suzuki-Miyaura couplings by reducing the nucleophilicity of the pyridine ring. nih.gov

| 6-Position Substituent | Electronic Effect | Expected Impact on Suzuki-Miyaura Reactivity |

| Propoxy (-OPr) | Electron-donating | Generally enhances reactivity, balanced by potential steric effects. |

| Methoxy (B1213986) (-OMe) | Electron-donating | Enhances reactivity; less steric bulk than propoxy. nih.gov |

| Hydrogen (-H) | Neutral (Reference) | Baseline reactivity. |

| Chloro (-Cl) | Electron-withdrawing | Generally decreases reactivity. nih.gov |

Effects of Positional Isomerism of the Boronic Acid Moiety

The location of the boronic acid moiety on the pyridine ring is a critical factor governing stability and reactivity. arkat-usa.org Pyridin-2-ylboronic acids are notoriously unstable and prone to protodeboronation. wiley-vch.dearkat-usa.orgresearchgate.netresearchgate.net This inherent instability presents a significant challenge in their synthesis and application. researchgate.netresearchgate.net

In contrast, 3- and 4-pyridinylboronic acids generally exhibit greater stability. arkat-usa.org The reactivity of the isomers in cross-coupling reactions also varies. The proximity of the nitrogen atom in 2-pyridinylboronic acids can lead to catalyst inhibition or alternative reaction pathways. The electronic properties of the carbon-boron bond differ across the isomers, with the 3-isomer often showing lower reactivity compared to the 2- and 4-isomers in certain cross-coupling reactions. researchgate.net The hydrophilic nature of the 3- and 4-isomers, which can exist as zwitterionic structures, can also complicate their isolation from aqueous media. thieme-connect.com

| Isomer of (6-Propoxy)pyridinylboronic acid | General Stability | Typical Reactivity Trend in Suzuki-Miyaura Coupling |

| 2-Boronic acid | Prone to protodeboronation. wiley-vch.dearkat-usa.orgresearchgate.net | Often challenging; reactivity is influenced by catalyst and conditions. researchgate.net |

| 3-Boronic acid | More stable than the 2-isomer. arkat-usa.org | Generally less reactive than 2- and 4-isomers. researchgate.net |

| 4-Boronic acid | Generally stable. arkat-usa.org | Typically reactive in cross-coupling. |

Future Research Horizons for this compound: A Roadmap for Innovation

This compound, a substituted pyridine boronic acid, holds significant potential as a versatile building block in organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical and materials science sectors. While its utility in cross-coupling reactions is established, the exploration of its full synthetic potential is still in its nascent stages. This article outlines key future directions and emerging research areas that could unlock novel applications and more efficient synthetic strategies involving this compound.

Q & A

Q. What synthetic strategies are optimal for preparing (6-Propoxypyridin-2-yl)boronic acid?

Methodological Answer:

- Core Synthesis : Start with a substituted pyridine scaffold (e.g., 6-propoxypyridine-2-yl halide) and perform a Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst (e.g., PdCl₂(dppf)) in anhydrous DMF at 80–100°C .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to isolate the boronic acid.

- Validation : Confirm purity via ¹H/¹³C NMR (boronic acid protons at δ 7.5–8.5 ppm) and LC-MS (negative ion mode for [M−H]⁻) .

Q. How can structural integrity and purity be validated for this compound?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : Confirm boronic acid functionality via characteristic B-OH signals and absence of halide impurities .

- LC-MS/MS : Use reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in water/acetonitrile) in MRM mode for trace impurity detection (LOD <1 ppm) .

- HPLC : Employ post-column derivatization with rhodamine-based receptors to detect boronic acid interactions .

Q. What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

- Drug Design : Incorporate into proteasome inhibitors (e.g., bortezomib analogs) via Suzuki-Miyaura coupling to aryl halides, enabling C–C bond formation in bioactive molecules .

- Glycoprotein Studies : Immobilize on carboxymethyl dextran surfaces for SPR-based analysis of glycoprotein binding (e.g., RNAse B), using borate buffer (pH 8.5) for reversible capture .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The 6-propoxy group may hinder transmetallation in Suzuki reactions; optimize using bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) .

- Electronic Effects : Electron-donating propoxy groups increase boronic acid stability but reduce electrophilicity; counterbalance by using electron-deficient aryl halides .

Q. What experimental approaches mitigate non-specific interactions in glycoprotein binding studies with this compound?

Methodological Answer:

- Buffer Optimization : Use high-pH borate buffers (pH 8.5–9.0) to enhance diol-specific binding while reducing electrostatic interactions with non-glycosylated proteins .

- Surface Engineering : Functionalize SPR chips with polyethylene glycol (PEG) spacers to minimize hydrophobic interactions .

Q. What kinetic parameters govern the binding of this compound to diols in aqueous solutions?

Methodological Answer:

- Stopped-Flow Kinetics : Measure association rates (kₐₙ) using fluorescence quenching (e.g., pyrene-appended boronic acids). Typical kₐₙ values for fructose: 10³–10⁴ M⁻¹s⁻¹ .

- Thermodynamic vs. Kinetic Selectivity : Faster kₐₙ correlates with higher binding affinity (e.g., fructose > glucose) due to rapid equilibrium establishment (<10 s) .

Q. How can researchers resolve discrepancies between computational predictions and experimental reactivity of this compound?

Methodological Answer:

- Computational Refinement : Perform DFT calculations (B3LYP/6-31G*) to model transition states, accounting for solvent effects (e.g., DMF dielectric constant) .

- Experimental Validation : Screen catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and bases (K₂CO₃ vs. CsF) to identify mismatches between theory and practice .

Q. What advanced materials leverage the diol-binding properties of this compound?

Methodological Answer:

- Glucose Sensors : Integrate into redox-active polymers (e.g., poly-nordihydroguaiaretic acid) for reusable electrochemical sensors. The polymer acts as a molecular sieve, excluding plasma proteins while enabling reversible glucose binding .

- Drug Delivery : Form pH-responsive hydrogels via boronate ester crosslinking, releasing therapeutics in acidic environments (e.g., tumor microenvironments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.